molecular formula C10H11NOS B1312947 3-oxo-N-phenylbutanethioamide CAS No. 10374-66-0

3-oxo-N-phenylbutanethioamide

Cat. No. B1312947
CAS RN: 10374-66-0
M. Wt: 193.27 g/mol
InChI Key: VUSNAHINYXHHFZ-UHFFFAOYSA-N
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Description

3-oxo-N-phenylbutanethioamide is a chemical compound with the formula C10H11NO2 . It is also known by other names such as Acetoacetamidobenzene, Acetoacetanilide, Acetoacetic acid anilide, and Acetoacetic an

Scientific Research Applications

Chemical Synthesis and Reactivity

3-oxo-N-phenylbutanethioamide shows notable chemical reactivity, forming various compounds in different reaction settings. When reacted with 5-amino-1H-1,2,4-triazoles, it yields multiple derivatives including 5-methyl-7,8-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-thiones and others, with structures confirmed by NMR, X-ray diffraction, and chemical transformations (Britsun et al., 2006). In another study, it participates in Claisen-Schmidt condensation, resulting in (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives. This process highlights a green, direct three-component condensation showcasing the compound's versatility in chemical synthesis (Mousavi, 2016).

Reaction with Polysulfides

The interaction of 3-oxo-N-phenylbutanethioamide with ammonium polysulfide showcases its reactivity, yielding 3-hydroxy-N-phenylbutanethioamide. This reaction, elucidated through X-ray diffraction, demonstrates the compound's potential in forming thiobenzamides, a class of compounds with various applications, including medicinal chemistry (Mlostoń et al., 2005).

Catalytic Applications

In palladium-catalyzed reactions, such as Heck and Suzuki reactions, 3-oxo-N-phenylbutanethioamide serves as an efficient and cost-effective ligand. It contributes significantly to the high turnover numbers of these reactions, indicating its potential role in catalysis and organic synthesis (Cui et al., 2007).

Pharmaceutical and Biomedical Research

This compound is a precursor in synthesizing derivatives with potential anticancer activity. Specifically, its reaction with chloroacetamide reagents leads to 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which show inhibitory activity against cell lines, especially when containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

Applications in Material Science

3-oxo-N-phenylbutanethioamide's derivatives are explored in material sciences as well. For example, its application in flotation processes, where its derivatives serve as collectors, demonstrates its potential in enhancing the selectivity and efficiency of mineral separation processes (Jia et al., 2019).

properties

IUPAC Name

3-oxo-N-phenylbutanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSNAHINYXHHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466491
Record name Butanethioamide, 3-oxo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-N-phenylbutanethioamide

CAS RN

10374-66-0
Record name Butanethioamide, 3-oxo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic applications of 3-oxo-N-phenylbutanethioamide in heterocyclic chemistry?

A: 3-oxo-N-phenylbutanethioamide serves as a versatile building block for synthesizing various nitrogen-containing heterocycles. For instance, it reacts with 5-amino-1H-1,2,4-triazoles [] and aromatic 1,3- and 1,4-diamines [] to yield complex heterocyclic compounds like quinazolines, perimidines, and dibenzo[d,f][1,3]diazepines. These heterocycles are valuable scaffolds in medicinal chemistry and drug discovery.

Q2: Can you describe the reaction of 3-oxo-N-phenylbutanethioamide with 2-aminothiophene derivatives and its significance?

A: This reaction is particularly interesting as demonstrated in the synthesis of thienylazo-thiazole and thienylazo-thiophene dyes []. When 3-oxo-N-phenylbutanethioamide reacts with diazotized 2-aminothiophenes, it can lead to the formation of thienylazo-thioacetanilide dyes. Furthermore, these dyes can be further modified by reacting with various alpha-chlorinated reagents, yielding diversely substituted thienylazo-thiophenes []. This synthetic route highlights the versatility of 3-oxo-N-phenylbutanethioamide as a precursor for constructing complex dye molecules with potential applications in materials science.

Q3: What is the impact of solvent polarity on the UV-visible absorption spectra of dyes derived from 3-oxo-N-phenylbutanethioamide?

A: Studies on thienylazo-thiazole and thienylazo-thiophene dyes, synthesized using 3-oxo-N-phenylbutanethioamide, show that solvent polarity significantly influences their UV-visible absorption spectra []. This effect can be attributed to the varying stabilization of the ground and excited states of the dye molecules in solvents with different polarities. Understanding this solvent-dependent behavior is crucial for optimizing the performance of these dyes in various applications, such as in dye-sensitized solar cells or as fluorescent probes.

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